molecular formula C10H16N2OS B163402 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one CAS No. 134257-65-1

4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one

Cat. No.: B163402
CAS No.: 134257-65-1
M. Wt: 212.31 g/mol
InChI Key: HWQDMQDDTCAINI-UHFFFAOYSA-N
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Description

Gamma-(2-Aminoethylamino)-2-butryothienone is a novel compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both amino and thienone groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-butyrothienone with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gamma-(2-Aminoethylamino)-2-butryothienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of suppressor cells and cytokine production, leading to its anti-inflammatory and immunomodulating effects . These effects are mediated through its antioxidant activity, which helps in reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Gamma-(2-Aminoethylamino)-2-butryothienone can be compared with other similar compounds, such as:

Properties

CAS No.

134257-65-1

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one

InChI

InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2

InChI Key

HWQDMQDDTCAINI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CCCNCCN

Canonical SMILES

C1=CSC(=C1)C(=O)CCCNCCN

Key on ui other cas no.

134257-65-1

Synonyms

gamma-(2-aminoethylamino)-2-butryothienone
gamma-ABT

Origin of Product

United States

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